molecular formula C12H9ClO3 B2814910 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid CAS No. 695186-82-4

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid

Cat. No.: B2814910
CAS No.: 695186-82-4
M. Wt: 236.65
InChI Key: FKNUNBVXYRLGMY-ZZXKWVIFSA-N
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Preparation Methods

The synthesis of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide to form 5-chloro-2-(2-propynyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid can be compared to other similar compounds, such as:

    3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acid: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.

    3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acid: Similar structure but with a butynyl group, which may affect its reactivity and use in research.

Properties

IUPAC Name

(E)-3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNUNBVXYRLGMY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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